Alrizomadlin

Catalog No.
S516659
CAS No.
1818393-16-6
M.F
C34H38Cl2FN3O4
M. Wt
642.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alrizomadlin

CAS Number

1818393-16-6

Product Name

Alrizomadlin

Molecular Formula

C34H38Cl2FN3O4

Molecular Weight

642.6 g/mol

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N

SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AA-115; AA 115; AA115; APG 115; APG115; APG-115.

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Description

The exact mass of the compound 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid is 641.2223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MDM2 Inhibitor

  • AA-115/APG-115 is being studied as a potential inhibitor of a protein called MDM2. ()
  • MDM2 plays a role in regulating the activity of another protein, p53, which is important for suppressing tumor growth.

Clinical Trials

  • Research is ongoing to determine if AA-115/APG-115 is safe and effective for treating cancer in humans.
  • Clinical trials are used to test the safety and efficacy of new drugs.

Alrizomadlin, also known as APG-115, is a novel small-molecule inhibitor designed to selectively target the interaction between the p53 tumor suppressor protein and the MDM2 oncoprotein. This compound plays a crucial role in destabilizing the p53-MDM2 complex, thereby promoting p53-mediated apoptosis in cancer cells. Alrizomadlin is orally active and has shown significant promise in preclinical studies, particularly in models of acute myeloid leukemia and myelodysplastic syndromes .

, including a 1,3-dipolar cycloaddition and a late-stage Davis–Beirut reaction. These methods allow for the efficient construction of the complex spirooxindole scaffold integral to the compound's structure. The synthetic route has been optimized for scalability, allowing for the production of multi-gram quantities necessary for further pharmacological studies .

Preclinical studies have demonstrated that Alrizomadlin exhibits potent anti-tumor activity by inducing apoptosis in cancer cells with wild-type p53. In xenograft models of acute myeloid leukemia and high-risk myelodysplastic syndromes, Alrizomadlin has been shown to enhance apoptosis and reduce tumor growth when administered alone or in combination with other agents like azacitidine . Its ability to activate p53-mediated pathways makes it a candidate for treating malignancies characterized by dysfunctional p53 signaling.

Alrizomadlin is currently under investigation as a therapeutic agent for various hematological malignancies, particularly those associated with p53 mutations or dysregulation. Its potential applications extend beyond acute myeloid leukemia and myelodysplastic syndromes to other cancers where MDM2 overexpression contributes to tumorigenesis. The ongoing clinical trials are assessing its efficacy both as a monotherapy and in combination with standard treatments .

Studies have focused on Alrizomadlin's interactions with MDM2 and its effects on downstream signaling pathways related to apoptosis. The compound's binding affinity for MDM2 has been characterized, revealing its capacity to effectively displace p53 from the MDM2 complex. Furthermore, pharmacokinetic analyses have been performed to understand its absorption, distribution, metabolism, and excretion characteristics in humans .

Several compounds share structural or functional similarities with Alrizomadlin, primarily targeting the p53-MDM2 interaction:

Comparison Table

CompoundMechanism of ActionUnique Features
AlrizomadlinInhibits p53-MDM2 interactionOral bioavailability; potent in hematological cancers
Nutlin-3Stabilizes p53 by inhibiting MDM2Established clinical use; less selective
RG7112Displaces p53 from MDM2Enhanced binding affinity; varied efficacy
MI-1061Targets MDM2 with different scaffoldFocus on metabolic stability

Alrizomadlin stands out due to its oral activity and specific targeting of certain malignancies resistant to conventional therapies. Its unique structural features contribute to its distinct pharmacological profile compared to other inhibitors in development.

Alrizomadlin, a novel MDM2 inhibitor that blocks the interaction of MDM2 and p53, features a complex spirocyclic framework that requires sophisticated synthetic methodologies [1] [2]. The core structure of Alrizomadlin contains a spirooxindole scaffold, which is assembled through a critical 1,3-dipolar cycloaddition reaction [5] [17]. This reaction represents a key step in the synthetic pathway, enabling the formation of multiple stereocenters in a single transformation.

The 1,3-dipolar cycloaddition step is particularly valuable because it creates multiple new bonds and stereocenters simultaneously, significantly enhancing synthetic efficiency [14] [17]. For Alrizomadlin specifically, this reaction produces a mixture of regioisomers, with the desired spirooxindole being isolated through precipitation from dichloromethane with approximately 30% yield [14] [17].

Table 1: Key Components in the Dipolar Cycloaddition for Alrizomadlin Synthesis

ComponentRoleContribution to Structure
NitrostyreneDipolarophileProvides aryl substituent and nitro group for further functionalization [14] [17]
L-serineAmino acid componentContributes to azomethine ylide formation [14] [15]
6-chloroisatinCarbonyl componentProvides the oxindole core with chloro substituent [14] [17]
MethanolSolventFacilitates reaction at reflux temperature [14]

The stereochemical outcome of this cycloaddition is crucial for the biological activity of Alrizomadlin [1] [17]. The reaction generates a complex molecule with four stereocenters embedded in a six-annulated ring system [17]. The specific spatial arrangement of these stereocenters determines how effectively the final compound will bind to its target protein, MDM2 [1] [4].

Research findings indicate that the dipolar cycloaddition step can be optimized by careful control of reaction temperature and solvent conditions [14] [15]. The reaction typically proceeds best under thermal conditions, with refluxing methanol providing sufficient energy to overcome the activation barrier while maintaining stereoselectivity [14] [17].

Davis–Beirut Reaction in Late-Stage Heterocyclic Annulation

The Davis–Beirut reaction represents a critical late-stage transformation in the synthesis of Alrizomadlin, enabling the formation of the indazole ring system through an intramolecular annulation process [6] [14]. This reaction, first reported by Kurth and Haddadin in 2005, is a nitrogen-nitrogen bond-forming heterocyclization that creates various types of 2H-indazoles and indazolones under both acidic and basic conditions [6] [17].

In the context of Alrizomadlin synthesis, the Davis–Beirut reaction serves as the final key step in the synthetic sequence, simultaneously accomplishing heterocyclic annulation and saponification of a methyl ester intermediate [14] [17]. The reaction proceeds through the formation of a carbanion intermediate under basic conditions, followed by intramolecular cyclization to form the indazole ring system [6] [14].

The mechanism of the Davis–Beirut reaction in the synthesis of Alrizomadlin involves several discrete steps [6] [14]. Initially, a base removes a hydrogen adjacent to the secondary amine group, creating a carbanion [6]. This carbanion then extracts an oxygen from the nitro group, which is subsequently protonated [6]. The newly formed hydroxyl group extracts the secondary amine's hydrogen, creating a negative charge on nitrogen and a protonated hydroxyl group [6]. Water is eliminated, forming a double bond with the previously negatively charged nitrogen atom [6] [14].

For Alrizomadlin specifically, the Davis–Beirut reaction is performed under mild conditions using potassium hydroxide in isopropanol at room temperature [14] [17]. This approach allows for the efficient formation of the desired heterocyclic structure without requiring harsh reaction conditions or specialized equipment [14] [17]. The reaction proceeds smoothly with very good yields, providing the racemic final product that can be subsequently resolved into its enantiomers [14] [17].

Table 2: Davis–Beirut Reaction Conditions for Alrizomadlin Synthesis

ParameterConditionFunction
BasePotassium hydroxidePromotes carbanion formation and facilitates cyclization [14] [17]
SolventIsopropanol/waterProvides suitable medium for reaction and solubilizes reagents [14]
TemperatureRoom temperatureAllows for controlled reaction progression [14] [17]
Reaction time16 hoursEnsures complete conversion to desired product [14]
WorkupCitric acid treatmentNeutralizes excess base and facilitates product isolation [14]

The Davis–Beirut reaction represents a powerful tool in heterocyclic chemistry, particularly for the construction of complex nitrogen-containing ring systems like those found in Alrizomadlin [6] [14]. Its application in the synthesis of Alrizomadlin demonstrates how classical heterocyclic chemistry can be leveraged to construct complex pharmaceutical compounds efficiently [14] [17].

Chiral Resolution Techniques for Enantiomeric Purification

The synthesis of Alrizomadlin initially produces a racemic mixture that requires subsequent chiral resolution to obtain the enantiomerically pure compound necessary for pharmaceutical applications [13] [14]. Chiral resolution, or enantiomeric resolution, is a critical process in stereochemistry for separating racemic mixtures into their constituent enantiomers [13] [16]. For Alrizomadlin, this step is essential as the biological activity is primarily associated with a specific enantiomer [1] [17].

Supercritical fluid chromatography (SFC) has emerged as the preferred method for the chiral resolution of Alrizomadlin [14] [17]. This technique utilizes supercritical carbon dioxide as the mobile phase, often modified with organic solvents, to achieve separation of enantiomers on chiral stationary phases [16]. SFC offers several advantages over traditional liquid chromatography, including faster separation times, reduced solvent consumption, and enhanced resolution of closely related compounds [16].

For Alrizomadlin specifically, chiral SFC is employed following the Davis–Beirut reaction to separate the racemic mixture into its constituent enantiomers [14] [17]. The process typically utilizes polysaccharide-based chiral stationary phases, which have demonstrated excellent selectivity for the separation of spirooxindole compounds similar to Alrizomadlin [16].

Table 3: Chiral Resolution Parameters for Alrizomadlin Purification

ParameterSpecificationSignificance
TechniqueChiral SFCProvides efficient separation with reduced solvent usage [14] [16]
Stationary PhasePolysaccharide-basedOffers high selectivity for spirooxindole compounds [16]
Mobile PhaseSupercritical CO₂ with modifiersEnables rapid separation with high resolution [16]
DetectionUV and/or mass spectrometryAllows precise identification of separated enantiomers [16]
ScalePreparativeCapable of processing multi-gram quantities [14] [16]

Alternative approaches to chiral resolution have also been explored for compounds structurally related to Alrizomadlin [13] [16]. These include crystallization of diastereomeric salts, which involves converting the racemic mixture to a pair of diastereomeric derivatives by reacting with chiral resolving agents [13]. The derivatives are then separated by conventional crystallization and converted back to the enantiomers by removal of the resolving agent [13]. Common chiral derivatizing agents include tartaric acid and the amine brucine [13].

Research findings indicate that the efficiency of chiral resolution for Alrizomadlin can be optimized through careful selection of chromatographic conditions [14] [16]. Factors such as the choice of chiral stationary phase, mobile phase composition, temperature, and pressure all significantly impact the resolution and throughput of the separation process [16]. For large-scale production, these parameters must be carefully balanced to achieve both high enantiomeric purity and acceptable process economics [14] [16].

Scalability Challenges in Multi-Gram Production

The transition from laboratory-scale synthesis to multi-gram production of Alrizomadlin presents numerous challenges that must be addressed to ensure efficient and economical manufacturing [14] [22]. These challenges span various aspects of the synthetic process, including reaction optimization, purification strategies, and process safety considerations [14] [24].

One of the primary challenges in scaling up the production of Alrizomadlin relates to the 1,3-dipolar cycloaddition step [14] [15]. While this reaction proceeds efficiently at laboratory scale, maintaining consistent stereoselectivity and yield during scale-up requires careful control of reaction parameters [14] [15]. Temperature gradients, mixing efficiency, and heat transfer become increasingly important considerations as reaction volumes increase [14] [24].

For the synthesis of compounds structurally related to Alrizomadlin, researchers have successfully scaled up production to more than 25 grams per batch without significantly affecting yield [14] [17]. This achievement demonstrates the feasibility of multi-gram production, though further optimization would be necessary for commercial-scale manufacturing [14] [22].

Table 4: Scalability Challenges and Solutions in Alrizomadlin Production

ChallengeImpactPotential Solution
Stereoselectivity maintenanceAffects product purity and biological activity [14] [17]Precise temperature control and optimized mixing strategies [14] [24]
Regioisomer separationReduces overall yield and complicates purification [14] [15]Development of selective crystallization procedures [14]
Chiral resolution efficiencyDetermines final product purity [14] [16]Optimization of SFC parameters and exploration of continuous processing [16]
Reagent costsAffects economic viability of production [14] [24]Identification of alternative, more economical reagents and catalysts [24]
Process safetyCritical for large-scale operations [14] [22]Thorough risk assessment and implementation of appropriate engineering controls [22]

The Davis–Beirut reaction, while proceeding smoothly at laboratory scale, also presents challenges during scale-up [14] [17]. The exothermic nature of the reaction necessitates careful temperature control to prevent runaway reactions and ensure consistent product quality [14]. Additionally, the handling and disposal of large quantities of basic reaction media require appropriate engineering controls and waste management strategies [14] [22].

Research findings indicate that the development of a scalable process for Alrizomadlin production benefits from a holistic approach that considers the entire synthetic sequence rather than optimizing individual steps in isolation [14] [24]. By evaluating the process as a whole, opportunities for streamlining operations, reducing solvent usage, and improving overall efficiency can be identified [14] [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

641.2223403 g/mol

Monoisotopic Mass

641.2223403 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15QAU0SI9J

Dates

Modify: 2023-08-15
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development

Explore Compound Types